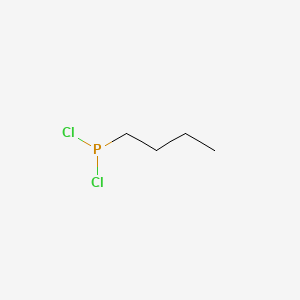
Butyldichlorophosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyldichlorophosphine is a useful research compound. Its molecular formula is C4H9Cl2P and its molecular weight is 158.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Phosphine Ligands
One of the primary applications of TBDCP is in the synthesis of phosphine ligands used in catalysis. These ligands are crucial for various reactions, including:
- Chiral Asymmetric Hydrogenations : TBDCP is utilized to prepare mono- and bidentate phosphine ligands that facilitate catalytic chiral asymmetric hydrogenation reactions. These reactions are essential in producing enantiomerically pure compounds for pharmaceuticals .
- Transition Metal Coupling Reactions : The compound serves as an intermediate in the synthesis of ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction .
Catalytic Applications
TBDCP has been extensively studied for its role in catalytic processes:
- Cross-Coupling Reactions : It acts as a ligand in palladium-catalyzed amination reactions with aryl halides and in the Suzuki-Miyaura coupling of arylboronic acids with aryl bromides and chlorides. These processes are vital for forming carbon-carbon bonds in organic synthesis .
- Catalytic Polymerization : The compound is also employed in catalytic polymerization reactions, where it aids in the formation of complex polymer structures .
Flow Chemistry Techniques
Recent studies have highlighted the advantages of using TBDCP in flow chemistry setups, which allow for more efficient and controlled reaction conditions:
- Optimized Reaction Conditions : Research indicates that using TBDCP under flow conditions significantly improves reaction yields and reduces reaction times compared to traditional batch methods. For instance, a study demonstrated high conversion rates (up to 99%) when utilizing flow chemistry techniques with TBDCP .
Case Study 1: Asymmetric Synthesis
A notable application of TBDCP was reported in the asymmetric synthesis of P-chiral t-butyl-substituted phosphines. The study showed that using TBDCP facilitated high enantioselectivity (up to 96% ee) when reacted under controlled conditions at low temperatures. This application underscores its importance in producing chiral intermediates for pharmaceuticals .
Case Study 2: Chlorination Reactions
In another study, TBDCP was employed for chlorination reactions involving tert-butylphenylphosphine oxide. The results demonstrated that using TBDCP under optimized conditions led to significant improvements in yield and conversion rates compared to traditional methods, showcasing its effectiveness as a chlorinating agent .
属性
CAS 编号 |
6460-27-1 |
|---|---|
分子式 |
C4H9Cl2P |
分子量 |
158.99 g/mol |
IUPAC 名称 |
butyl(dichloro)phosphane |
InChI |
InChI=1S/C4H9Cl2P/c1-2-3-4-7(5)6/h2-4H2,1H3 |
InChI 键 |
IKNPUBSFLQLSLS-UHFFFAOYSA-N |
SMILES |
CCCCP(Cl)Cl |
规范 SMILES |
CCCCP(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















